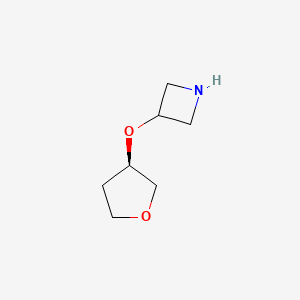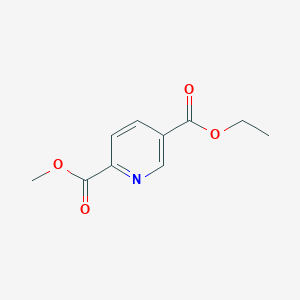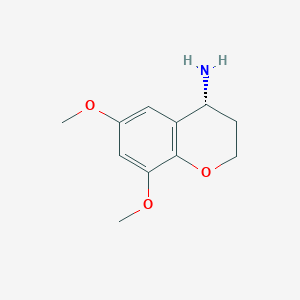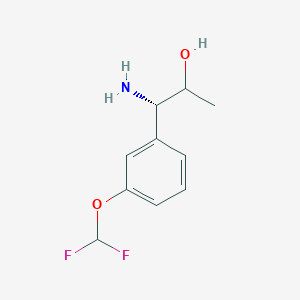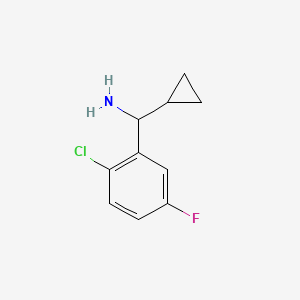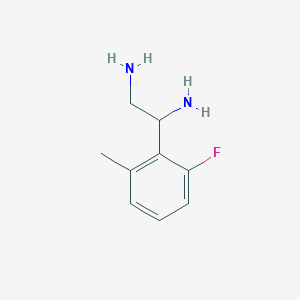
Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-3-Yl)Pyrrolidine-3-CarboxylicAcid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-3-Yl)Pyrrolidine-3-Carboxylic Acid is a complex organic compound with the molecular formula C15H20N2O4. It is known for its unique structure, which includes a pyrrolidine ring substituted with a pyridine group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-3-Yl)Pyrrolidine-3-Carboxylic Acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the pyridine group and the Boc protecting group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction parameters is crucial to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-3-Yl)Pyrrolidine-3-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.
Substitution: The pyridine group can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-3-Yl)Pyrrolidine-3-Carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for drug development.
Biology: The compound can be used to study enzyme interactions and protein-ligand binding due to its unique structure.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-3-Yl)Pyrrolidine-3-Carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive sites that can interact with biological molecules. The pyridine group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Trans-1-(Tert-Butoxycarbonyl)-4-(Pyridin-3-Yl)Pyrrolidine-3-Carboxylic Acid: A closely related compound with a similar structure but different substitution pattern.
Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-4-Yl)Pyrrolidine-3-Carboxylic Acid: Another analog with the pyridine group in a different position.
Uniqueness
Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-3-Yl)Pyrrolidine-3-Carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C15H20N2O4 |
|---|---|
分子量 |
292.33 g/mol |
IUPAC名 |
(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-pyridin-3-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-6-11(13(18)19)12(17)10-5-4-7-16-9-10/h4-5,7,9,11-12H,6,8H2,1-3H3,(H,18,19)/t11-,12+/m0/s1 |
InChIキー |
IRYZLPTYEPXCMO-NWDGAFQWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C2=CN=CC=C2)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CN=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





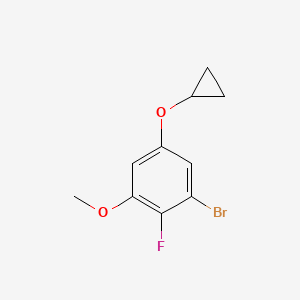
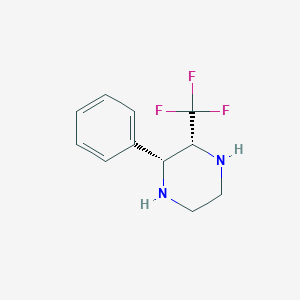
![(S)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13046540.png)
